4-(Difluoromethoxy)-N-methylaniline
Overview
Description
4-(Difluoromethoxy)-N-methylaniline is an organic compound characterized by the presence of a difluoromethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-N-methylaniline typically involves the introduction of a difluoromethoxy group to an aniline precursor. One common method is the reaction of aniline with difluoromethylating agents under specific conditions. For example, the difluoromethylation of aniline can be achieved using difluorocarbene reagents in the presence of a base such as potassium hydroxide in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethoxy group to the aniline ring. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(Difluoromethoxy)-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-N-methylaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of epithelial cells by interfering with the TGF-β1 signaling pathway. This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, which plays a crucial role in the epithelial-mesenchymal transition process .
Comparison with Similar Compounds
4-(Difluoromethoxy)-N-methylaniline can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)-N-methylaniline: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Methoxyaniline: Contains a methoxy group instead of a difluoromethoxy group.
4-(Difluoromethoxy)aniline: Lacks the N-methyl group present in this compound.
The uniqueness of this compound lies in its specific difluoromethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(difluoromethoxy)-N-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,8,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJDMOYBXCOOEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592941 | |
Record name | 4-(Difluoromethoxy)-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638192-10-6 | |
Record name | 4-(Difluoromethoxy)-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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